REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](O)=[O:4].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][CH:2]1[CH2:6][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:17][NH:16][C:3]1=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
reagent
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in an oil bath at 110 C (temperature of oil bath)
|
Type
|
CUSTOM
|
Details
|
The flask was then removed from the oil bath
|
Type
|
CUSTOM
|
Details
|
The stir bar was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo in a water bath at 45° C
|
Type
|
ADDITION
|
Details
|
The residue was then treated with 50 ml of Milli-Q water
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with 100 ml of 2N NaHCO3
|
Type
|
WASH
|
Details
|
washed with 60 ml Milli-Q water three times
|
Type
|
CUSTOM
|
Details
|
dried over a medium frit sintered glass funnel in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NN=C(C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |